3-amino-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)propanamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-amino-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)propanamide hydrochloride” is a chemical compound with the CAS Number: 1435804-09-3. It has a molecular weight of 282.73 .
Synthesis Analysis
An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .Molecular Structure Analysis
The Inchi Code for this compound is 1S/C12H14N4O2.ClH/c13-7-6-10(17)14-8-11-15-12(16-18-11)9-4-2-1-3-5-9;/h1-5H,6-8,13H2,(H,14,17);1H . This indicates the presence of a 1,2,4-oxadiazole ring, which is a well-known pharmacophore frequently encountered in active pharmaceutical ingredients .Chemical Reactions Analysis
The 1,2,4-oxadiazole ring can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis . The reaction scope includes aryl, hetaryl, and cycloalkyl amidoxime and isatoic anhydrides with different substituents in the aromatic ring as well as at the amide N atom .Scientific Research Applications
Anticancer Activity
Oxadiazole derivatives have been studied for their selectivity against cancer cell lines. The presence of the oxadiazole moiety in compounds has shown promising results in inhibiting the growth of various cancer cells .
Molecular Structure Analysis
The structural features of oxadiazole rings, such as intramolecular hydrogen bonding, are subjects of interest in X-ray diffraction (XRD) studies to understand molecular interactions and stability .
Medicinal Chemistry
Oxadiazoles have a wide range of medicinal applications, including acting as anticonvulsants, vasodilators, and antidiabetics. The diverse biological activities make them valuable scaffolds in drug design .
Synthetic Chemistry
The synthesis and functionalization of oxadiazoles are important in creating new chemical entities. Oxadiazolium salts, for example, are derived from oxadiazoles and have unique reactivity profiles useful in synthetic routes .
Energetic Materials
Some oxadiazole derivatives exhibit energetic behavior, which could be leveraged in designing high-energy materials for various applications .
Anti-Inflammatory Properties
Oxadiazoles have been reported to possess anti-inflammatory properties, making them candidates for the development of new anti-inflammatory drugs .
Future Directions
The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus . Therefore, the development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry .
Mechanism of Action
Target of Action
Compounds with a 1,2,4-oxadiazole ring, which is a part of the structure of this compound, have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy . They have also been identified as agents for the treatment of age-related diseases , antimicrobials , novel class of peroxisome proliferator-activated receptor αr/δ (PPARα/δ) dual agonists , and Sirtuin 2 inhibitors .
Mode of Action
It’s known that 1,2,4-oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak o–n bond . This property might play a role in the interaction of the compound with its targets.
properties
IUPAC Name |
3-amino-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2.ClH/c13-7-6-10(17)14-8-11-15-12(16-18-11)9-4-2-1-3-5-9;/h1-5H,6-8,13H2,(H,14,17);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCGGFIIEFPXQJV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CNC(=O)CCN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)propanamide hydrochloride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.